N,N-Dimethyl-2-methoxyethylamine

Description

BenchChem offers high-quality N,N-Dimethyl-2-methoxyethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-2-methoxyethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

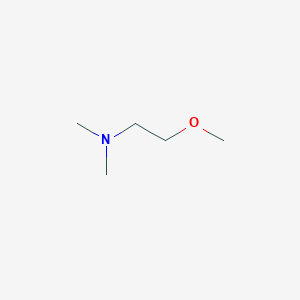

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-6(2)4-5-7-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVFITKXZCNKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338193 | |

| Record name | N,N-Dimethyl-2-methoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3030-44-2 | |

| Record name | 2-Methoxy-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3030-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-methoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Dimethyl-2-methoxyethylamine CAS number 3030-44-2

An In-depth Technical Guide to N,N-Dimethyl-2-methoxyethylamine (CAS 3030-44-2)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-Dimethyl-2-methoxyethylamine (CAS 3030-44-2), a versatile tertiary amine with applications as a key intermediate in chemical synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, reactivity, and safe handling protocols, grounding all information in established scientific principles.

Core Molecular Profile and Physicochemical Characteristics

N,N-Dimethyl-2-methoxyethylamine, with the molecular formula C₅H₁₃NO, is a bifunctional molecule featuring a tertiary amine and an ether group.[1][2][3][4] This unique combination of functional groups dictates its chemical behavior and utility as a building block in organic synthesis. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, while the ether linkage provides chemical stability and influences solubility.

Caption: Chemical structure of N,N-Dimethyl-2-methoxyethylamine.

Chemical Identifiers

For unambiguous identification, a compound is defined by multiple standardized identifiers. The primary identifiers for N,N-Dimethyl-2-methoxyethylamine are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 3030-44-2 | [2][4][5] |

| IUPAC Name | 2-methoxy-N,N-dimethylethanamine | [4][5] |

| Molecular Formula | C₅H₁₃NO | [1][2][4] |

| SMILES | CN(C)CCOC | [4][5] |

| InChI Key | HMVFITKXZCNKSS-UHFFFAOYSA-N | [2][4][5] |

| Synonyms | (2-Methoxyethyl)dimethylamine, Dimethylaminoethyl methyl ether | [2][3][6] |

Physicochemical Properties

The physical and chemical properties are critical for designing experimental conditions, including reaction setup, purification, and storage. The compound is a volatile, flammable liquid at room temperature.[5][7]

| Property | Value | Source(s) |

| Molecular Weight | 103.16 g/mol | [1][5] |

| Boiling Point | 64-68 °C at 760 Torr; 94.8 °C at 760 mmHg | [1][2][3] |

| Density | ~0.827 g/cm³ (Predicted/Experimental) | [1][3][4] |

| Flash Point | 19.3 °C | [3][4] |

| pKa (Predicted) | 8.88 ± 0.28 | [1] |

| XLogP3 | 0.1 | [2][6] |

| Refractive Index | 1.406 | [3] |

Synthesis and Purification

Understanding the synthesis of N,N-Dimethyl-2-methoxyethylamine is fundamental to ensuring its availability and purity for research and development. A common synthetic strategy involves the Williamson ether synthesis followed by reductive amination or direct alkylation routes.

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis via Alkylation

This protocol describes a plausible laboratory-scale synthesis. The causality for this choice rests on the ready availability of starting materials and the robustness of SN2 reactions for forming the target C-N bond.

Materials:

-

2-Methoxyethyl chloride

-

Dimethylamine (40% solution in water or anhydrous)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, charge an excess of dimethylamine solution. Cool the flask in an ice-water bath to control the exothermic reaction.

-

Addition of Alkylating Agent: Slowly add 2-methoxyethyl chloride dropwise from the dropping funnel to the stirred dimethylamine solution over 1-2 hours. The use of excess amine serves both as the nucleophile and as a base to neutralize the HCl formed in situ, driving the reaction to completion.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-18 hours to ensure maximum conversion.

-

Work-up - Basification: Cool the reaction mixture again and add a concentrated solution of NaOH to neutralize any remaining ammonium salts and to deprotonate the product, ensuring it is in its free-base form for extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The choice of diethyl ether is based on its low boiling point, facilitating easy removal, and its immiscibility with the aqueous layer.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 64-68 °C.[1][2] This step is critical for removing unreacted starting materials and byproducts.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific endeavor. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Caption: A logical workflow for the comprehensive analysis of the title compound.

Spectroscopic Data Interpretation

Spectroscopic analysis provides the fingerprint of the molecule, allowing for unambiguous structural verification.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Singlet (~3.35 ppm, 3H, -OCH₃); Singlet (~2.25 ppm, 6H, -N(CH₃)₂); Triplet (~2.50 ppm, 2H, -NCH₂-); Triplet (~3.50 ppm, 2H, -OCH₂-) | The chemical shifts are dictated by the electronegativity of the adjacent heteroatoms (O and N). The splitting patterns (triplets) arise from coupling between the adjacent methylene groups. |

| ¹³C NMR | Four distinct signals corresponding to the five carbon atoms: -N(CH₃)₂, -OCH₃, -NCH₂-, -OCH₂- | The number of signals confirms the magnetic inequivalence of the carbon environments.[5] |

| IR Spectroscopy | C-H stretching (~2800-3000 cm⁻¹); Strong C-O stretching (~1100 cm⁻¹); C-N stretching (~1040-1250 cm⁻¹) | These absorption bands are characteristic of the aliphatic ether and tertiary amine functional groups. The absence of N-H (~3300-3500 cm⁻¹) and C=O (~1700 cm⁻¹) bands confirms the structure and purity.[8] |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺) at m/z = 103. A prominent base peak at m/z = 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. | The molecular ion confirms the molecular weight. The fragmentation pattern is characteristic of α-cleavage adjacent to the nitrogen atom, a highly favored process in amines.[5] |

Protocol: Purity Determination by Gas Chromatography (GC)

Objective: To quantify the purity of the synthesized N,N-Dimethyl-2-methoxyethylamine and identify any volatile impurities. A Flame Ionization Detector (FID) is standard, but a Nitrogen-Phosphorus Detector (NPD) offers higher sensitivity for nitrogen-containing compounds.[9]

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with an FID or NPD.

-

Column: A polar capillary column (e.g., DB-WAX or similar) is preferred to effectively separate the analyte from potential impurities like starting materials or solvents.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C. This temperature program is chosen to ensure good separation of the low-boiling analyte from potential higher-boiling impurities.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as dichloromethane or methanol.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Run the specified temperature program and record the chromatogram.

-

Analysis: The purity is calculated based on the area percent of the main peak corresponding to N,N-Dimethyl-2-methoxyethylamine. The retention time should be consistent across runs. The presence of other peaks indicates impurities.

Applications in Chemical Synthesis

While not a pharmaceutical agent itself, N,N-Dimethyl-2-methoxyethylamine serves as a valuable building block. Its bifunctional nature allows it to be incorporated into larger, more complex molecules. In the context of drug development, it can be used as:

-

A Ligand Precursor: The tertiary amine can coordinate to metal centers, making it a precursor for catalysts or metal-organic frameworks.

-

A Structural Motif: The methoxyethylamine scaffold can be found in various biologically active compounds. Its incorporation can modulate properties such as solubility, lipophilicity, and metabolic stability.

-

A Reagent in Synthesis: As a hindered amine, it can act as a non-nucleophilic base in certain reactions or as a catalyst, for instance, in the formation of polyurethanes.[7][10]

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical. N,N-Dimethyl-2-methoxyethylamine is a hazardous substance requiring strict adherence to safety protocols.[5]

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with several significant hazards.

| Hazard Class | GHS Code | Signal Word | Description | Source |

| Flammable Liquids | H225 | Danger | Highly flammable liquid and vapor | [5][6] |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [5] |

| Serious Eye Damage | H318 | Danger | Causes serious eye damage | [5] |

| STOT, Single Exposure | H335 | Warning | May cause respiratory irritation | [5] |

Protocol for Safe Handling and Storage

Engineering Controls:

-

Work exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2]

-

Use non-sparking tools and explosion-proof equipment due to the high flammability.[2]

-

Ensure an emergency eyewash station and safety shower are immediately accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. Avoid contact with skin.[2]

-

Respiratory Protection: If working outside a fume hood or in case of a spill, use a respirator with an appropriate organic vapor cartridge.

Handling and Storage:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2] Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Handling: Ground and bond containers when transferring material to prevent static discharge.[2] Avoid breathing vapors and contact with eyes and skin.

Disposal:

-

Dispose of waste material and contaminated packaging at a licensed chemical destruction facility in accordance with local, state, and federal regulations.

References

-

Grokipedia. N,N-Dimethylethylamine. [Link]

-

ChemBK. N,N-Dimethyl-2-methoxyethylamine. [Link]

-

MOLBASE Encyclopedia. 2-methoxy-N,N-dimethylethanamine | 3030-44-2. [Link]

-

Carl ROTH. Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. [Link]

-

PubChem. N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400. [Link]

-

Wikipedia. N,N-Dimethylethylamine. [Link]

- Google Patents. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.

-

Perm Medical Journal. Quantum-Chemical Study of Catalysis in the Reaction of N,O-Dimethyl Carbamate with Methylamine. [Link]

-

Chemsrc. N,N-diethyl-2-methoxyethanamine | CAS#:34166-03-5. [Link]

-

ResearchGate. Quantum-Chemical Study of Catalysis in the Reaction of N,O-Dimethyl Carbamate with Methylamine. [Link]

-

OSHA. T-PV2096-01-8711-CH. [Link]

-

Universität Tübingen. Computational Methods towards Personalized Cancer Vaccines and their Application through a Web-based Platform. [Link]

-

National Institutes of Health (NIH). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

-

YouTube. Identify NMR Resonances Of 13C-Dimethyl N-terminal Amine l Protocol Preview. [Link]

-

Mit-ivy. China dimethyl decanam cas 14433-76-2 factory and manufacturers. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N,N'-Dimethylethylenediamine. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of dimethylamine. [Link]

-

National Institutes of Health (NIH). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 2-methoxy-N,N-dimethylethanamine|3030-44-2 - MOLBASE Encyclopedia [m.molbase.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. N,N-Dimethylethylamine - Wikipedia [en.wikipedia.org]

- 8. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. osha.gov [osha.gov]

- 10. chemimpex.com [chemimpex.com]

Introduction: The Profile of a Versatile Tertiary Amine

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-methoxyethylamine

N,N-Dimethyl-2-methoxyethylamine (CAS No. 3030-44-2) is a tertiary amine characterized by the presence of both a dimethylamino group and a methoxy ether functionality.[1] This structural arrangement imparts a unique combination of basicity and polarity, making it a valuable intermediate and component in various chemical applications. Its utility spans from being a precursor in pharmaceutical synthesis to acting as a catalyst in polymerization reactions. Understanding its synthetic pathways is crucial for researchers and process chemists aiming to leverage its properties in drug development and material science.

This guide provides a detailed exploration of the principal synthetic routes to N,N-Dimethyl-2-methoxyethylamine, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is essential for its handling and purification.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [1][2] |

| Molecular Weight | 103.16 g/mol | [1] |

| Boiling Point | 94.8 °C at 760 mmHg | [2] |

| Density | 0.827 g/cm³ | [2] |

| Flash Point | 19.3 °C | [2] |

| CAS Number | 3030-44-2 | [1] |

Core Synthetic Strategies: A Comparative Overview

The synthesis of N,N-Dimethyl-2-methoxyethylamine can be approached from several distinct starting materials and reaction classes. The choice of pathway often depends on factors such as precursor availability, desired scale, cost-effectiveness, and tolerance to specific reaction conditions. The primary methodologies are summarized below.

Caption: Primary synthetic routes to N,N-Dimethyl-2-methoxyethylamine.

Pathway 1: Reductive Amination of 2-Methoxyethylamine

Reductive amination is arguably the most direct and widely employed laboratory-scale method for preparing N,N-Dimethyl-2-methoxyethylamine from its primary amine precursor, 2-methoxyethylamine. This strategy involves the N-methylation of the primary amine, which can be accomplished through several protocols, most notably the classical Eschweiler-Clarke reaction.

The core principle involves a two-step sequence occurring in a single pot:

-

Imine/Iminium Ion Formation: The primary amine reacts with an aldehyde (formaldehyde in this case) to form an unstable imine intermediate. For the second methylation step, a secondary amine reacts to form a more stable iminium ion.

-

Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a suitable reducing agent.[3]

The Eschweiler-Clarke Reaction: A Classic Approach

The Eschweiler-Clarke reaction is a specialized form of reductive amination that uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[4] This one-pot procedure is highly effective for the exhaustive methylation of primary amines to their tertiary counterparts without the risk of forming quaternary ammonium salts.[2][4] The impossibility of a tertiary amine forming another imine or iminium ion prevents over-alkylation.[2]

Causality and Mechanistic Insight: The reaction begins with the nucleophilic attack of the primary amine onto formaldehyde, forming a hemiaminal, which then dehydrates to an imine. Formic acid protonates the imine, and the resulting formate anion delivers a hydride to the imine carbon, reducing it to a secondary amine (N-methyl-2-methoxyethylamine). This process repeats: the secondary amine reacts with another equivalent of formaldehyde to form an iminium ion, which is subsequently reduced by another equivalent of formic acid to yield the final tertiary amine.[5] The evolution of carbon dioxide gas from the decomposition of formic acid makes the reaction irreversible and drives it to completion.[4]

Caption: Stepwise mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol (Adapted from Clarke, H. T. et al.[5])

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-methoxyethylamine (0.1 mol, 7.51 g).

-

Reagent Addition: Add formic acid (90%, 0.25 mol, 12.8 g) followed by the slow addition of aqueous formaldehyde (37%, 0.22 mol, 17.8 g) with gentle swirling.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) using a heating mantle. The reaction is often accompanied by vigorous evolution of carbon dioxide.[6] Maintain reflux for 8-12 hours, or until CO₂ evolution ceases.

-

Work-up (Acidification): Cool the mixture to room temperature and cautiously add concentrated hydrochloric acid (e.g., 20 mL) to neutralize excess formic acid and protonate the amine product.

-

Purification (Extraction): Evaporate the mixture to dryness under reduced pressure. Add water (50 mL) and a strong base (e.g., 40% NaOH solution) until the solution is strongly alkaline (pH > 12).

-

Isolation: Extract the liberated tertiary amine with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL). Combine the organic extracts, dry over anhydrous potassium carbonate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Final Purification: The crude product can be further purified by fractional distillation under atmospheric pressure to yield pure N,N-Dimethyl-2-methoxyethylamine.

Alternative Reductive Amination Conditions

While the Eschweiler-Clarke reaction is robust, other reducing agents can be employed for reductive amination, offering milder conditions or different chemoselectivity profiles.

| Reducing Agent | C1 Source | Key Features & Considerations |

| Sodium Cyanoborohydride (NaBH₃CN) | Formaldehyde | Highly selective for reducing iminium ions in the presence of aldehydes.[3][7] However, it is highly toxic and generates cyanide waste. The reaction is typically run at or below room temperature in a protic solvent like methanol.[7] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Formaldehyde | A milder, less toxic alternative to NaBH₃CN. Effective for a wide range of substrates. |

| Catalytic Hydrogenation (H₂/Catalyst) | Formaldehyde | A "green" approach using hydrogen gas with catalysts like Pd/C, Pt/C, or Raney Nickel.[8][9] Requires specialized high-pressure equipment (hydrogenator). Offers high yields and clean product profiles.[9] |

Pathway 2: Direct Alkylation of 2-Methoxyethylamine

A conceptually simple approach is the direct N-alkylation of 2-methoxyethylamine using a methylating agent. However, this method is often difficult to control and can lead to a mixture of mono-, di-, and tri-alkylated products, including the undesired quaternary ammonium salt.

Causality and Control: The reaction proceeds via a standard Sₙ2 mechanism. The primary amine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation. Precise control of stoichiometry, temperature, and slow addition of the alkylating agent are critical to favor the formation of the desired tertiary amine. Using a hindered base to scavenge the acid by-product can also help modulate reactivity.

Typical Methylating Agents:

-

Dimethyl Sulfate ((CH₃)₂SO₄): A potent and inexpensive methylating agent, but highly toxic and carcinogenic.

-

Methyl Iodide (CH₃I): A classic, highly reactive alkylating agent.[10]

General Protocol Outline:

-

Dissolve 2-methoxyethylamine (1 eq.) and a non-nucleophilic base (e.g., potassium carbonate, 2.5 eq.) in a polar aprotic solvent (e.g., acetonitrile).

-

Cool the mixture in an ice bath.

-

Slowly add the methylating agent (e.g., dimethyl sulfate, 2.1 eq.) dropwise, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up involves quenching with an aqueous solution, extraction, and purification by distillation.

Due to the challenges in achieving high selectivity, this method is generally less favored than reductive amination for the synthesis of N,N-Dimethyl-2-methoxyethylamine.

Conclusion: Selecting the Optimal Synthetic Pathway

For the laboratory-scale synthesis of N,N-Dimethyl-2-methoxyethylamine, the Eschweiler-Clarke reaction stands out as the most reliable, efficient, and cost-effective method.[4][6] It offers high yields, operational simplicity, and avoids the formation of quaternary by-products. For researchers requiring milder conditions and who are equipped to handle cyanide waste, reductive amination using sodium cyanoborohydride is a viable alternative.[7] Direct alkylation is generally not recommended due to poor selectivity. For industrial-scale production, catalytic amination processes, while requiring significant process development and specialized equipment, offer a more atom-economical and sustainable long-term solution. The ultimate choice will always be guided by the specific constraints and objectives of the research or production campaign.

References

- Eschweiler–Clarke reaction - Grokipedia. (n.d.).

- Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com.

-

Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

- 2-methoxy-N,N-dimethylethanamine | 3030-44-2. (n.d.). MOLBASE Encyclopedia.

- Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. (n.d.). PrepChem.com.

- Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC.

- Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal.

- How to prepare the given amine using a reductive amination reaction? (n.d.). Homework.Study.com.

-

Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

- Process for the preparation of dimethylethyl amine. (n.d.). Google Patents.

-

N,N-Dimethyl-2-methoxyethylamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). National Institutes of Health.

-

REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. (1972). Organic Syntheses, 52, 124. Retrieved January 22, 2026, from [Link]

-

Ethylamine, N-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

Sources

- 1. N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methoxy-N,N-dimethylethanamine|3030-44-2 - MOLBASE Encyclopedia [m.molbase.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jk-sci.com [jk-sci.com]

- 9. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Spectroscopic Guide to N,N-Dimethyl-2-methoxyethylamine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Blueprint of N,N-Dimethyl-2-methoxyethylamine

N,N-Dimethyl-2-methoxyethylamine is a bifunctional molecule incorporating both a tertiary amine and an ether moiety. This unique structural arrangement imparts specific chemical properties that make it a valuable building block in organic synthesis and a ligand in coordination chemistry. Accurate and unambiguous characterization of this compound is paramount for its effective application, and this is where the triumvirate of modern spectroscopic techniques—NMR, IR, and MS—proves indispensable. This guide will walk you through the spectral data, offering insights into how each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy Data

While a publicly available experimental ¹H NMR spectrum for N,N-Dimethyl-2-methoxyethylamine is not readily found in the searched literature, a predicted spectrum and analysis of analogous compounds allow for a confident theoretical interpretation.

Predicted ¹H NMR Spectral Data (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.45 | t | 2H | -OCH₂- |

| ~3.30 | s | 3H | -OCH₃ |

| ~2.45 | t | 2H | -NCH₂- |

| ~2.25 | s | 6H | -N(CH₃)₂ |

Interpretation and Rationale:

The predicted ¹H NMR spectrum of N,N-Dimethyl-2-methoxyethylamine in deuterated chloroform (CDCl₃) is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

-

-OCH₂- Protons (a): The methylene protons adjacent to the ether oxygen are the most deshielded due to the electronegativity of the oxygen atom, and are therefore expected to appear furthest downfield as a triplet around 3.45 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons (-NCH₂-).

-

-OCH₃ Protons (d): The methoxy protons are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.30 ppm. The singlet multiplicity is due to the absence of adjacent protons.

-

-NCH₂- Protons (b): The methylene protons adjacent to the nitrogen atom are also deshielded, though to a lesser extent than the -OCH₂- protons, and are predicted to resonate as a triplet around 2.45 ppm. The triplet is a result of coupling with the neighboring -OCH₂- protons.

-

-N(CH₃)₂ Protons (c): The six protons of the two equivalent methyl groups attached to the nitrogen are the most shielded and are expected to appear as a singlet around 2.25 ppm.

Diagram: ¹H NMR Structural Assignments for N,N-Dimethyl-2-methoxyethylamine

Caption: Predicted ¹H NMR assignments for N,N-Dimethyl-2-methoxyethylamine.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Experimental ¹³C NMR Spectral Data (CDCl₃, Jeol FX-100): [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 72.5 | -OCH₂- |

| 59.0 | -OCH₃ |

| 57.1 | -NCH₂- |

| 45.7 | -N(CH₃)₂ |

Interpretation and Rationale:

The experimental ¹³C NMR spectrum confirms the presence of four distinct carbon environments.

-

-OCH₂- Carbon (a): The carbon atom bonded to the highly electronegative oxygen of the ether is the most deshielded, appearing at 72.5 ppm.

-

-OCH₃ Carbon (d): The methoxy carbon also experiences the deshielding effect of the adjacent oxygen, resonating at 59.0 ppm.

-

-NCH₂- Carbon (b): The carbon adjacent to the nitrogen is deshielded, though less so than the ether-linked carbons, and appears at 57.1 ppm.

-

-N(CH₃)₂ Carbons (c): The two equivalent methyl carbons attached to the nitrogen are the most shielded among the carbon atoms, resonating at 45.7 ppm.

Diagram: ¹³C NMR Structural Assignments for N,N-Dimethyl-2-methoxyethylamine

Caption: Experimental ¹³C NMR assignments for N,N-Dimethyl-2-methoxyethylamine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Vapor Phase IR Spectral Data: [1]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H stretch | Aliphatic |

| 1150-1085 | C-O stretch | Ether |

| 1250-1020 | C-N stretch | Tertiary Amine |

Interpretation and Rationale:

-

C-H Stretching: Strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl and methylene groups of the molecule.

-

C-O Stretching: A strong, prominent band in the 1150-1085 cm⁻¹ region is a hallmark of the C-O stretching vibration of the ether functional group.

-

C-N Stretching: The C-N stretching vibration of the tertiary amine is expected to appear in the 1250-1020 cm⁻¹ range. This peak can sometimes be of medium to weak intensity.

The absence of a broad absorption in the 3500-3200 cm⁻¹ region would confirm the tertiary nature of the amine, as there are no N-H bonds present.

Diagram: IR Spectroscopy Workflow

Caption: A generalized workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

GC-MS Spectral Data: [1]

-

Molecular Ion (M⁺): m/z = 103

-

Base Peak: m/z = 58

Interpretation and Rationale:

The mass spectrum of N,N-Dimethyl-2-methoxyethylamine obtained via Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak at m/z 103, which corresponds to the molecular weight of the compound (C₅H₁₃NO).

The base peak at m/z 58 is the most abundant fragment ion and is characteristic of the α-cleavage (cleavage of the bond adjacent to the nitrogen atom), a common fragmentation pathway for amines. This fragmentation results in the formation of the stable N,N-dimethylaminomethyl cation, [CH₂=N(CH₃)₂]⁺.

Proposed Fragmentation Pathway:

-

Ionization: The N,N-Dimethyl-2-methoxyethylamine molecule is ionized in the mass spectrometer, typically by electron impact, to form the molecular ion [C₅H₁₃NO]⁺˙ at m/z 103.

-

α-Cleavage: The molecular ion undergoes fragmentation via cleavage of the C-C bond alpha to the nitrogen atom. This is a favorable process as it leads to the formation of a resonance-stabilized iminium ion. The loss of a methoxymethyl radical (•CH₂OCH₃) results in the formation of the [CH₂=N(CH₃)₂]⁺ ion at m/z 58.

Diagram: Mass Spectrometry Fragmentation of N,N-Dimethyl-2-methoxyethylamine

Caption: Proposed α-cleavage fragmentation pathway leading to the base peak.

Experimental Protocols: Ensuring Data Quality and Reproducibility

The following are generalized protocols for the spectroscopic techniques discussed. The specific parameters should be optimized for the instrument in use.

NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

-

Sample Concentration: For ¹H NMR, dissolve 5-10 mg of N,N-Dimethyl-2-methoxyethylamine in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of neat N,N-Dimethyl-2-methoxyethylamine onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of N,N-Dimethyl-2-methoxyethylamine in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

GC Method:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode to avoid overloading the column.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Method:

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 35-200).

-

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic analysis of N,N-Dimethyl-2-methoxyethylamine provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon and hydrogen atoms, while IR spectroscopy identifies the key functional groups—the ether and the tertiary amine. Mass spectrometry provides the molecular weight and offers valuable structural clues through its characteristic fragmentation pattern. By employing these techniques in a complementary fashion, researchers can achieve a high level of confidence in the identity and purity of N,N-Dimethyl-2-methoxyethylamine, a critical step in any scientific endeavor that utilizes this compound.

References

-

PubChem. N,N-Dimethyl-2-methoxyethylamine. National Center for Biotechnology Information. [Link]

-

SpectraBase. N,N-Dimethyl-2-methoxyethylamine. John Wiley & Sons, Inc. [Link]

-

PubChem. N,N-Dimethyl-2-methoxyethylamine - 4 Spectral Information. National Center for Biotechnology Information. [Link]

-

MOLBASE. 2-methoxy-N,N-dimethylethanamine|3030-44-2. [Link]

-

SpectraBase. N,N-Dimethyl-2-methoxyethylamine - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-methoxy-N,N-dimethylethanamine

Introduction

2-methoxy-N,N-dimethylethanamine, a tertiary amine with the CAS number 3030-44-2, is a compound of interest in various chemical and pharmaceutical applications. Its unique structural features, combining a methoxy group and a dimethylamino group, impart specific physical and chemical properties that are crucial for its handling, reaction optimization, and product formulation. This guide provides a comprehensive overview of the key physical properties of 2-methoxy-N,N-dimethylethanamine, supported by experimental protocols and an in-depth analysis of the underlying scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics.

Core Physical Properties

The fundamental physical properties of 2-methoxy-N,N-dimethylethanamine are summarized in the table below. These values are critical for a range of applications, from reaction chemistry to safety and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [1][2] |

| Molecular Weight | 103.16 g/mol | [1][2] |

| Boiling Point | 94.8 °C at 760 mmHg | [3] |

| Density | 0.827 g/cm³ | [3] |

| Refractive Index (n_D) | 1.406 | [3] |

| Flash Point | 19.3 °C | [3] |

Detailed Analysis of Physical Properties and Their Determination

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For 2-methoxy-N,N-dimethylethanamine, a boiling point of 94.8 °C at standard pressure indicates a moderate volatility.[3] As a tertiary amine, it lacks the N-H bonds necessary for intermolecular hydrogen bonding, which typically results in a lower boiling point compared to primary or secondary amines of similar molecular weight.[2][4] The dominant intermolecular forces are dipole-dipole interactions and London dispersion forces.

The distillation method is a reliable technique for determining the boiling point of a volatile liquid.[5][6][7]

Principle: This method relies on heating the liquid to its boiling point, allowing the vapor to rise and come into thermal equilibrium with a thermometer before being condensed and collected. The temperature at which a steady condensation rate is observed is the boiling point.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 10 mL) of 2-methoxy-N,N-dimethylethanamine and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature when the vapor condensation on the thermometer bulb is in equilibrium with the vapor, and a steady drip of condensate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Causality Behind Experimental Choices:

-

Boiling chips are added to ensure smooth boiling and prevent bumping, which can lead to inaccurate temperature readings.

-

The thermometer placement is critical to measure the temperature of the vapor that is in equilibrium with the liquid, not the liquid itself.

Caption: Workflow for Boiling Point Determination via Distillation.

Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. The density of 2-methoxy-N,N-dimethylethanamine (0.827 g/cm³) is slightly less than that of water.[3] This property is essential for mass-to-volume conversions in a laboratory or industrial setting.

The pycnometer method is a precise way to determine the density of a liquid by accurately measuring the weight of a known volume.[8]

Principle: A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid (like water), and then filled with the sample liquid, the density of the sample can be calculated.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).

-

Fill the pycnometer with deionized water of a known temperature and weigh it again (m_water).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 2-methoxy-N,N-dimethylethanamine at the same temperature and weigh it (m_sample).

-

Calculate the density of the sample using the following formula: ρ_sample = (m_sample - m_empty) / (m_water - m_empty) * ρ_water

Self-Validating System:

-

The use of a reference liquid with a well-known density (water) at a controlled temperature allows for the calibration of the pycnometer's volume under the specific experimental conditions, minimizing systematic errors.

Caption: Workflow for Density Measurement using a Pycnometer.

Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that can be used for identification and to assess purity. The refractive index of 2-methoxy-N,N-dimethylethanamine is 1.406.[3]

An Abbé refractometer is a common laboratory instrument for the precise measurement of the refractive index of liquids.[1][9][10][11][12]

Principle: The instrument measures the critical angle of refraction of a thin layer of the sample between two prisms. This critical angle is directly related to the refractive index of the sample.

Apparatus:

-

Abbé refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft lens tissue

Procedure:

-

Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of 2-methoxy-N,N-dimethylethanamine onto the surface of the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Adjust the light source and the eyepiece to observe a clear borderline between the light and dark fields.

-

Use the dispersion correction knob to eliminate any color fringes at the borderline.

-

Align the borderline precisely with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Record the temperature at which the measurement was taken.

Expertise & Experience:

-

The temperature must be carefully controlled as the refractive index is temperature-dependent. A circulating water bath is essential for high-precision measurements.

-

The "D" in n_D refers to the sodium D-line (589 nm), which is the standard wavelength for refractive index measurements.

Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter, especially for flammable liquids. The flash point of 2-methoxy-N,N-dimethylethanamine is 19.3 °C, indicating that it is a highly flammable liquid.[3]

This standard test method is suitable for determining the flash point of mobile liquids.[13][14][15]

Principle: A small volume of the sample is heated in a closed cup. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.

Apparatus:

-

Small scale closed-cup flash point tester

-

Syringe for sample introduction

-

Thermometer

Procedure:

-

Set up the flash point apparatus according to the manufacturer's instructions.

-

Introduce a specified volume of 2-methoxy-N,N-dimethylethanamine into the sample cup.

-

Close the cup and begin heating the sample at a controlled rate.

-

At regular temperature intervals, apply the ignition source to the vapor space.

-

Record the temperature at which a distinct flash is observed. This is the flash point.

Trustworthiness:

-

Following a standardized method like ASTM D3278 ensures that the results are reproducible and comparable to data from other laboratories.[13][14][15]

Solubility Profile

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and identification of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-methoxy-N,N-dimethylethanamine would be expected to show a singlet for the methoxy protons (O-CH₃) around 3.3 ppm, a singlet for the dimethylamino protons (N-(CH₃)₂) around 2.2 ppm, and two triplets for the ethylene bridge protons (-CH₂-CH₂-) between 2.4 and 3.5 ppm.[16]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the four different carbon environments: the methoxy carbon, the two carbons of the ethylene bridge, and the dimethylamino carbons.[17]

Infrared (IR) Spectroscopy

The IR spectrum of 2-methoxy-N,N-dimethylethanamine would be characterized by strong C-O stretching vibrations for the ether linkage (around 1100 cm⁻¹) and C-N stretching vibrations for the tertiary amine. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms its tertiary amine nature.[18][19]

Mass Spectrometry (MS)

The mass spectrum of 2-methoxy-N,N-dimethylethanamine would show a molecular ion peak (M+) at m/z 103. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom, leading to a prominent base peak.[20][21]

Safety and Handling

2-methoxy-N,N-dimethylethanamine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated area away from heat and ignition sources.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of 2-methoxy-N,N-dimethylethanamine. A thorough understanding of these properties, from its boiling point and density to its spectroscopic signatures and safety considerations, is paramount for its effective and safe use in research and development. The experimental protocols provided offer a framework for the accurate determination of these properties, ensuring data integrity and reproducibility.

References

-

ChemBK. 2-(diphenylmethoxy)-N,N-dimethylethanamine. Available from: [Link]

-

ASTM International. ASTM D3278-21, Standard Test Methods for Flash Point of Liquids by Small Scale Closed-Cup Apparatus. West Conshohocken, PA: ASTM International; 2021. Available from: [Link]

-

ASTM International. ASTM D3278-96(2004)e1, Standard Test Methods for Flash Point of Liquids by Small Scale Closed-Cup Apparatus. West Conshohocken, PA: ASTM International; 2004. Available from: [Link]

-

Modern Physics Virtual Lab. Abbe's Refractometer (Procedure). Available from: [Link]

-

Lumen Learning. Physical Properties of Amines. In: The Basics of General, Organic, and Biological Chemistry. Available from: [Link]

-

BWB.pl. Abbé refractometer. 2025. Available from: [Link]

-

Chemistry LibreTexts. 15.12: Physical Properties of Amines. 2024. Available from: [Link]

-

Qualtech Products Industry. Professional Flash Point Tester - ASTM D93 ASTM D3278 ASTM D3828. Available from: [Link]

-

HINOTEK. How an Abbe Refractometer Works: The Principle of Critical Angle. Available from: [Link]

-

GeeksforGeeks. Physical Properties of Amines. 2022. Available from: [Link]

-

Vedantu. Physical Properties of Amines Explained with Examples. Available from: [Link]

-

MOLBASE Encyclopedia. 2-methoxy-N,N-dimethylethanamine|3030-44-2. Available from: [Link]

-

ChemBK. 2-METHOXY-N,N-DIMETHYLETHANAMINE. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

-

Truman ChemLab. Operating Instructions for Abbé Refractometers. 2009. Available from: [Link]

-

ASTM International. Flash Point by Small Scale Closed Cup Tester (Ramp Method)1, 2. Available from: [Link]

-

Academia.edu. Distillation: Determination of Volatility and Boiling Point. 2019. Available from: [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. 2025. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link]

-

Academia.edu. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. 2021. Available from: [Link]

-

PubChem. N,N-Dimethyl-2-methoxyethylamine. Available from: [Link]

-

JoVE. Video: Boiling Points - Concept. 2020. Available from: [Link]

-

Cuesta College. MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. Available from: [Link]

-

ACD/Labs. Methoxy groups just stick out. Available from: [Link]

-

ResearchGate. H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). Available from: [Link]

-

ResearchGate. Density of Liquid – Organic Compounds. Available from: [Link]

-

SpectraBase. 2,2-dimethoxy-N-methylethylamine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. 2-Diphenylmethoxy-N,N-dimethylethanamine cation;diphenhydramine cation - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

EAG Laboratories. Density Determination of Solids and Liquids. Available from: [Link]

-

Organic Chemistry LABORATORY. Available from: [Link]

-

METTLER TOLEDO. Density Measurement | Your Essential Guide. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

-

wwjmrd. FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Available from: [Link]

-

MOLBASE Encyclopedia. 2-methoxy-N,N-dimethylethanamine|3030-44-2. Available from: [Link]

-

PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. 2025. Available from: [Link]

-

PubChem. 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine. Available from: [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

ResearchGate. Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2).. Available from: [Link]

-

ResearchGate. Comparison of Fourier-transform infrared (FTIR) spectra of pure sample.... Available from: [Link]

Sources

- 1. hinotek.com [hinotek.com]

- 2. byjus.com [byjus.com]

- 3. 2-methoxy-N,N-dimethylethanamine|3030-44-2 - MOLBASE Encyclopedia [m.molbase.com]

- 4. Physical Properties of Amines Explained with Examples [vedantu.com]

- 5. vernier.com [vernier.com]

- 6. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. refractometer.pl [refractometer.pl]

- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 12. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 13. store.astm.org [store.astm.org]

- 14. standards.globalspec.com [standards.globalspec.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. acdlabs.com [acdlabs.com]

- 17. N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 2-Methoxy-N,N-dimethylethanamine: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological activities. Among the versatile reagents available to the synthetic chemist, N,N-Dimethyl-2-methoxyethylamine, with the IUPAC name 2-methoxy-N,N-dimethylethanamine , emerges as a compound of significant interest. Its unique combination of a tertiary amine and a methoxy ether functionality within a compact ethylamine framework makes it a valuable intermediate in the construction of a variety of pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and critical applications in drug development, offering field-proven insights for researchers and scientists. Dimethylamine (DMA) derivatives, as a class, exhibit a wide array of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties, underscoring the importance of understanding key members like 2-methoxy-N,N-dimethylethanamine.[1][2][3]

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental characteristics is the bedrock of its effective application in synthesis. This section delineates the nomenclature and key physicochemical properties of 2-methoxy-N,N-dimethylethanamine.

IUPAC Name and Synonyms

The systematic name for this compound, as per the rules of the International Union of Pure and Applied Chemistry (IUPAC), is 2-methoxy-N,N-dimethylethanamine .[4] However, in literature and commercial catalogs, it is frequently referred to by a variety of synonyms. This multiplicity of names necessitates a clear cross-referencing for unambiguous identification.

Common Synonyms:

-

N,N-Dimethyl-2-methoxyethylamine[4]

-

Dimethylaminoethyl methyl ether[4]

-

Ethanamine, 2-methoxy-N,N-dimethyl-[4]

-

(2-Methoxyethyl)dimethylamine[4]

-

2-(Dimethylamino)-1-methoxyethane

-

1-(Dimethylamino)-2-methoxyethane

Physicochemical Data

The physical and chemical properties of 2-methoxy-N,N-dimethylethanamine are crucial for its handling, storage, and application in chemical reactions. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO | [5] |

| Molecular Weight | 103.16 g/mol | [6] |

| CAS Number | 3030-44-2 | [4] |

| Density | 0.827 g/cm³ (Predicted) | [5][6] |

| Boiling Point | 94.8 °C at 760 mmHg | [5] |

| Flash Point | 19.3 °C | [5] |

| Refractive Index | 1.406 | [5] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 2-methoxy-N,N-dimethylethanamine can be achieved through several established organic chemistry transformations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic feasibility. A common and logical approach involves the Williamson ether synthesis followed by amination or direct N-alkylation strategies.

Proposed Synthetic Protocol: A Self-Validating System

The following protocol describes a plausible and robust two-step synthesis of 2-methoxy-N,N-dimethylethanamine, designed for high yield and purity. Each step is followed by a rationale for the chosen reagents and conditions, ensuring a self-validating methodology.

Step 1: Synthesis of 2-chloro-1-methoxyethane

This initial step involves the conversion of a readily available starting material, 2-methoxyethanol, to its corresponding alkyl chloride.

-

Reaction: CH₃OCH₂CH₂OH + SOCl₂ → CH₃OCH₂CH₂Cl + SO₂ + HCl

-

Detailed Protocol:

-

To a stirred solution of 2-methoxyethanol (1.0 mol) in a suitable inert solvent such as dichloromethane (500 mL) in a flask equipped with a reflux condenser and a gas trap, slowly add thionyl chloride (1.2 mol) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence stops.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 2-chloro-1-methoxyethane.

-

-

Expertise & Experience: The use of thionyl chloride is a standard and efficient method for converting primary alcohols to alkyl chlorides with minimal rearrangement. The excess of thionyl chloride ensures complete conversion of the alcohol. The aqueous workup is critical to remove any unreacted thionyl chloride and acidic byproducts.

Step 2: Synthesis of 2-methoxy-N,N-dimethylethanamine

This final step involves the nucleophilic substitution of the chloride with dimethylamine to form the target tertiary amine.

-

Reaction: CH₃OCH₂CH₂Cl + 2 (CH₃)₂NH → CH₃OCH₂CH₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

-

Detailed Protocol:

-

In a pressure vessel, combine 2-chloro-1-methoxyethane (1.0 mol) with a solution of dimethylamine (2.5 mol) in a suitable solvent like ethanol or tetrahydrofuran (THF).

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Filter the reaction mixture to remove the dimethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-methoxy-N,N-dimethylethanamine by fractional distillation.

-

-

Trustworthiness: The use of an excess of dimethylamine serves both as the nucleophile and as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The reaction is conducted in a sealed vessel to prevent the escape of the volatile dimethylamine. The purification steps are designed to effectively remove byproducts and unreacted starting materials, ensuring a high purity of the final product.

Synthetic Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the synthesis of 2-methoxy-N,N-dimethylethanamine.

Caption: Synthetic workflow for 2-methoxy-N,N-dimethylethanamine.

Part 3: Applications in Drug Development and Organic Synthesis

The presence of both a nucleophilic tertiary amine and a hydrogen bond-accepting ether group makes 2-methoxy-N,N-dimethylethanamine a valuable building block in the synthesis of pharmacologically active molecules. Its derivatives are found in a range of therapeutic classes.

Role as a Key Intermediate in Pharmaceutical Synthesis

Dimethylamine derivatives are integral to a multitude of FDA-approved drugs, contributing to their efficacy as antihistaminics, anticancer agents, and analgesics.[2] The structural motif of 2-methoxy-N,N-dimethylethanamine is particularly relevant in the synthesis of compounds that interact with receptors and enzymes where both amine and ether functionalities can engage in crucial binding interactions.

Case Study: Synthesis of Carvedilol Analogues

Carvedilol is a non-selective beta-blocker used to treat heart failure and high blood pressure. Its synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with an appropriate amine.[7][8][9] While the direct precursor is 2-(2-methoxyphenoxy)ethanamine, the underlying principle of using an amine with a methoxy group highlights the importance of this structural combination. The synthesis of carvedilol often faces challenges with the formation of impurities.[8][10] The use of protected amine precursors, such as N-benzyl-2-(2-methoxyphenoxy)ethanamine, is a strategy to mitigate side reactions.[9] This underscores the need for carefully designed amine building blocks in complex pharmaceutical syntheses. The N,N-dimethyl moiety in our topic compound can act as a directing group or be a part of the final pharmacophore.

Utility in the Synthesis of Antihistamines

A structurally related compound, 2-chloro-N,N-dimethylethylamine, is a key reagent in the synthesis of the first-generation antihistamine, Diphenhydramine.[11] The synthesis involves the etherification of diphenylmethanol with 2-chloro-N,N-dimethylethylamine. This highlights the utility of the N,N-dimethylethanamine core in constructing molecules that antagonize histamine H1 receptors. The methoxy group in 2-methoxy-N,N-dimethylethanamine can modulate the pharmacokinetic and pharmacodynamic properties of such molecules, potentially leading to new generations of antihistamines with improved profiles.

Experimental Workflow: Synthesis of a Diphenhydramine Analogue

The following workflow outlines the synthesis of a hypothetical Diphenhydramine analogue using 2-methoxy-N,N-dimethylethanamine as a key reagent, demonstrating its practical application in a multi-step synthesis.[12][13]

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.molbase.com [m.molbase.com]

- 6. chembk.com [chembk.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. jetir.org [jetir.org]

- 9. connectjournals.com [connectjournals.com]

- 10. jocpr.com [jocpr.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vapourtec.com [vapourtec.com]

N,N-Dimethyl-2-methoxyethylamine: A Comprehensive Technical Guide to its Applications

Introduction

N,N-Dimethyl-2-methoxyethylamine (DMEA) is a versatile tertiary amine that has carved a niche for itself across a spectrum of chemical applications. Its unique molecular structure, featuring a sterically accessible nitrogen atom and a coordinating methoxy group, imparts a distinct reactivity profile that makes it a valuable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core applications of DMEA, moving beyond a simple catalog of uses to delve into the underlying chemical principles and practical methodologies that underpin its utility. We will examine its role as a catalyst in polymerization reactions, its function as a strategic intermediate in the synthesis of high-value molecules, and its potential as a ligand in transition metal catalysis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of N,N-Dimethyl-2-methoxyethylamine is fundamental to its safe and effective application. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| CAS Number | 3030-44-2 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 64-68 °C | [2] |

| Density | 0.827 g/cm³ (predicted) | [2] |

| pKa (of conjugate acid) | 9.0 | [1] |

| Synonyms | 2-Methoxy-N,N-dimethylethanamine, Dimethylaminoethyl methyl ether | [1] |

Core Applications

Catalyst in Polyurethane Systems

One of the most significant industrial applications of N,N-Dimethyl-2-methoxyethylamine is as a catalyst in the production of polyurethane foams and elastomers.[3] Tertiary amines are widely used to control the delicate balance between the gelling (urethane formation) and blowing (urea and carbon dioxide formation) reactions.

Catalytic Mechanism:

The catalytic activity of tertiary amines in polyurethane formation stems from their ability to activate both the isocyanate and the polyol reactants. The lone pair of electrons on the nitrogen atom of DMEA can interact with the electrophilic carbon of the isocyanate group, increasing its susceptibility to nucleophilic attack by the hydroxyl groups of the polyol. Concurrently, the amine can form a hydrogen bond with the hydroxyl group of the polyol, increasing its nucleophilicity.

The presence of the ether linkage in DMEA is thought to play a crucial role in its catalytic performance. The oxygen atom can participate in hydrogen bonding with the polyol, further enhancing its reactivity. This dual activation pathway is a key contributor to the efficiency of DMEA as a polyurethane catalyst.

Comparative Performance:

The choice of amine catalyst significantly impacts the processing parameters and final properties of polyurethane foams. The following table provides a general comparison of DMEA with other common tertiary amine catalysts.

| Catalyst | Primary Catalytic Activity | Start Time | Gel Time | Tack-Free Time |

| DMEA | Balanced Gelling/Blowing | Moderate | Moderate | Moderate |

| Triethylenediamine (TEDA) | Strong Gelling | Fast | Fast | Fast |

| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Strong Blowing | Very Fast | Moderate | Slow |

| N,N-Dimethylcyclohexylamine (DMCHA) | Strong Gelling | Fast | Fast | Fast |

Note: The values for start time, gel time, and tack-free time are relative and can vary significantly depending on the specific formulation (polyol, isocyanate, surfactant, etc.) and processing conditions.

Experimental Protocol: Preparation of a Rigid Polyurethane Foam (Illustrative)

The following is a generalized laboratory-scale protocol for the preparation of a rigid polyurethane foam using DMEA as a catalyst. Note: This is an illustrative example and must be adapted and optimized for specific raw materials and desired foam properties. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Polyol Blend (Component A):

-

In a suitable container, accurately weigh the polyol(s).

-

Add the surfactant and N,N-Dimethyl-2-methoxyethylamine (DMEA) catalyst to the polyol and mix thoroughly until a homogeneous blend is obtained. The typical catalyst loading is in the range of 1-3 parts per hundred parts of polyol (php).

-

If a blowing agent other than water is used, it is typically added to the polyol blend at this stage.

-

-

Foaming Process:

-

Accurately weigh the isocyanate (Component B) in a separate container.

-

Add the isocyanate to the polyol blend and immediately begin vigorous mixing for a predetermined time (typically 5-10 seconds).

-

Quickly pour the reacting mixture into a mold.

-

Observe and record the cream time (start of foaming), gel time (formation of a tacky solid), and tack-free time (surface is no longer sticky).

-

-

Curing and Characterization:

-

Allow the foam to cure at ambient or elevated temperature.

-

Once fully cured, the foam can be demolded and characterized for properties such as density, compressive strength, and thermal conductivity.

-

Curing Agent and Accelerator for Epoxy Resins

N,N-Dimethyl-2-methoxyethylamine also finds application as a curing agent and, more commonly, as an accelerator for the curing of epoxy resins with other hardeners.[3]

Mechanism of Action:

As a tertiary amine, DMEA can initiate the anionic homopolymerization of epoxy resins. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the oxirane ring, leading to ring-opening and the formation of a zwitterion. This zwitterion can then initiate a chain reaction with other epoxy monomers.

More frequently, DMEA is used as an accelerator in conjunction with other curing agents like primary or secondary amines. In this role, it facilitates the reaction between the epoxy resin and the primary/secondary amine hardener through a similar activation mechanism as in polyurethane catalysis, increasing the nucleophilicity of the amine hardener and the electrophilicity of the epoxy group. The ether oxygen in DMEA can also contribute to this acceleration through hydrogen bonding with the amine hardener.

Intermediate in Organic Synthesis

Ligand in Transition Metal Catalysis

The presence of both a nitrogen and an oxygen donor atom in N,N-Dimethyl-2-methoxyethylamine suggests its potential to act as a bidentate ligand in coordination chemistry. While this application is less documented than its catalytic roles, the ability of DMEA to chelate to a metal center could find use in stabilizing catalytic species and influencing the selectivity of transition metal-catalyzed reactions. Further research in this area is warranted to fully explore the potential of DMEA as a ligand in homogeneous catalysis.

Synthesis

The industrial synthesis of N,N-Dimethyl-2-methoxyethylamine is not widely published in detail. However, a plausible and commonly employed route for the synthesis of similar amino ethers involves the Williamson ether synthesis. This would typically involve the reaction of the sodium salt of 2-(dimethylamino)ethanol with a methylating agent such as methyl iodide or dimethyl sulfate.

An alternative conceptual pathway could involve the reductive amination of 2-methoxyacetaldehyde with dimethylamine.

Safety and Handling

N,N-Dimethyl-2-methoxyethylamine is a flammable liquid and is harmful if swallowed.[1] It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Therefore, it is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an appropriate organic vapor cartridge is recommended.

Handling and Storage:

-

Keep away from heat, sparks, and open flames.[2]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-